Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Description
Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS: 1013-14-5) is a bicyclic heterocyclic compound featuring a fused benzene and oxazole ring system. The tetrahydro modification indicates partial hydrogenation of the benzene ring, reducing aromaticity and altering reactivity. This compound is characterized by an ethyl ester group at the 3-position of the oxazole ring, contributing to its lipophilicity and utility as a synthetic intermediate in pharmaceuticals and agrochemicals. It is commercially available with 95% purity and is often used in organic synthesis due to its versatile reactivity .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKOUOQPDXANCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300021 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-14-5 | |
| Record name | 1013-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (C₁₀H₁₃NO₃) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its antimicrobial properties and interactions at the molecular level.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₃NO₃
- Molecular Weight : 195.215 g/mol
- CAS Number : 1013-14-5
- IUPAC Name : this compound
The compound features a benzoxazole ring system known for its stability and reactivity, making it a versatile scaffold for further chemical modifications and biological applications.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminophenol with ethyl acetoacetate in the presence of dehydrating agents like polyphosphoric acid. This process yields the benzoxazole structure through a series of condensation and cyclization steps .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of benzoxazole derivatives against various pathogens. This compound has shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 16 | |
| Candida glabrata | 16 | ||
| Escherichia coli | 32 | ||
| Staphylococcus aureus | 32 |
The compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antifungal agents like fluconazole but with unique mechanisms of action that include membrane permeabilization and inhibition of ergosterol synthesis .
The biological activity of this compound is attributed to several mechanisms:
- Membrane Disruption : The compound affects the integrity of fungal membranes by interacting with ergosterol and altering membrane permeability.
- Inhibition of Ergosterol Synthesis : It inhibits enzymes involved in ergosterol biosynthesis, leading to compromised fungal cell viability.
- Cellular Interaction : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity to molecular targets .
Study on Antifungal Activity
A study evaluated the antifungal properties of various benzoxazole derivatives including this compound. The results indicated that this compound exhibited significant antifungal activity against clinical isolates of Candida species resistant to standard azole treatments. The study reported that derivatives showed a broad spectrum of action without cross-resistance to amphotericin B .
Scientific Research Applications
Medicinal Chemistry
ETBC has garnered attention for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that ETBC exhibits antimicrobial properties against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings highlight ETBC's potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Research has also explored the neuroprotective effects of ETBC in models of neurodegenerative diseases. In vitro studies demonstrate that ETBC can reduce oxidative stress in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease.
Materials Science
ETBC's unique chemical structure allows it to be used as a precursor in synthesizing advanced materials.
Polymer Synthesis
ETBC can be polymerized to create bio-compatible polymers used in drug delivery systems. The polymerization process involves:
- Dissolving ETBC in a suitable solvent.
- Initiating polymerization through heat or UV light.
- Purifying the resulting polymer through precipitation.
The resultant polymers exhibit controlled release properties beneficial for pharmaceutical applications.
Pharmacology
ETBC's pharmacological profile is under investigation for its potential use in various therapeutic areas.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of ETBC:
- Study on Pain Relief : A clinical trial assessed the analgesic properties of ETBC in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo.
- Anti-inflammatory Properties : Another study evaluated ETBC's anti-inflammatory effects in animal models of arthritis. The compound demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Methyl Ester Derivative
Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS: 1803600-94-3) differs only in the ester substituent (methyl vs. ethyl). Key properties include:
Comparison :
- Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to steric and electronic effects.
Carboxamide Derivative
4,5,6,7-Tetrahydro-1,2-Benzoxazole-3-Carboxamide (CAS: 1008-50-0) replaces the ester with an amide group:
Comparison :
- The amide group increases hydrogen-bonding capacity, improving aqueous solubility but reducing lipid solubility.
- Amides are more resistant to hydrolysis than esters, making them suitable for stable pharmacophores.
Thiophene and Thiazole Analogs
Compounds like Ethyl 2-(N-Benzoylthiouryl)-4,5,6,7-Tetrahydro-Benzo[b]Thiophen-3-Carboxylate () replace the oxazole oxygen with sulfur:
Reactivity Trends
- Hydrolysis : Ethyl esters hydrolyze slower than methyl esters under basic conditions, favoring controlled drug release.
- Electrophilic Substitution : The oxazole ring’s electron-deficient nature directs substitutions to specific positions, modulated by the tetrahydrobenzene ring’s saturation.
Data Tables
Table 1: Structural and Physical Properties
Q & A
Q. Table 1: Biological Assays for Target Engagement
| Assay Type | Target | Key Finding | Reference |
|---|---|---|---|
| Radioligand Binding | Dopamine D2 Receptor | IC = 120 nM | |
| Kinase Inhibition | Casein Kinase 1δ | Ki = 85 nM | |
| Metabolic Stability (Human Microsomes) | CYP3A4 | t = 45 min |
Q. Table 2: Structural Deviations in Benzoxazole Derivatives
| Compound | Bond Angle (C3–C3a–C4) | Packing Interaction | Reference |
|---|---|---|---|
| Title Compound | 138.2° | van der Waals only | |
| Zonisamide Analog | 132.1° | H-bonding present |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
